
1-(3-Bromopropylsulfanyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropylsulfanyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with a bromopropylsulfanyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropylsulfanyl)-4-chlorobenzene typically involves the reaction of 4-chlorothiophenol with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropylsulfanyl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfanyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic substitution: Products such as 1-(3-azidopropylsulfanyl)-4-chlorobenzene, 1-(3-thiopropylsulfanyl)-4-chlorobenzene, or 1-(3-alkoxypropylsulfanyl)-4-chlorobenzene.
Oxidation: Products like 1-(3-bromopropylsulfinyl)-4-chlorobenzene or 1-(3-bromopropylsulfonyl)-4-chlorobenzene.
Reduction: Products such as 1-(3-propylsulfanyl)-4-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropylsulfanyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of functional materials, such as polymers and nanomaterials, with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropylsulfanyl)-4-chlorobenzene depends on the specific application and the target moleculeFor example, in medicinal chemistry, it may act as an inhibitor of specific enzymes by forming a covalent bond with the active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromopropyl)-4-chlorobenzene: Similar structure but lacks the sulfanyl group.
1-(3-Bromopropylsulfanyl)-4-bromobenzene: Similar structure but has a bromine atom instead of a chlorine atom on the benzene ring.
1-(3-Chloropropylsulfanyl)-4-chlorobenzene: Similar structure but has a chlorine atom instead of a bromine atom on the propyl chain.
Uniqueness
1-(3-Bromopropylsulfanyl)-4-chlorobenzene is unique due to the presence of both a bromopropylsulfanyl group and a chlorine atom on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H10BrClS |
|---|---|
Molekulargewicht |
265.60 g/mol |
IUPAC-Name |
1-(3-bromopropylsulfanyl)-4-chlorobenzene |
InChI |
InChI=1S/C9H10BrClS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
InChI-Schlüssel |
MEGBTYFOIZCETE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SCCCBr)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
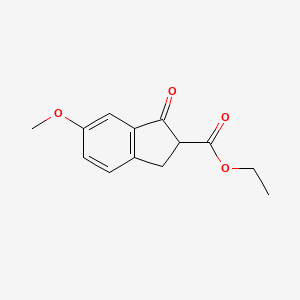

![8-tert-Butyl-3,4-dihydro-2H-benzo[f][1,4]oxazepin-5-one](/img/structure/B8320019.png)

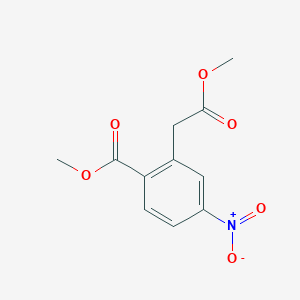
![Phenol, 3-fluoro-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B8320053.png)
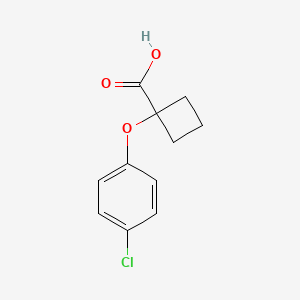
![Rac-2-[1-(2,5-dichloro-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8320072.png)
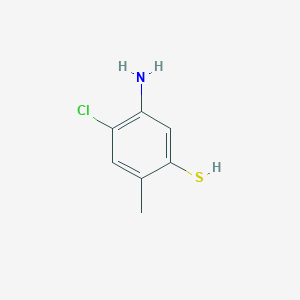


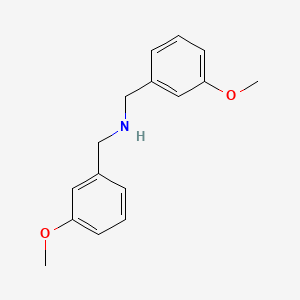
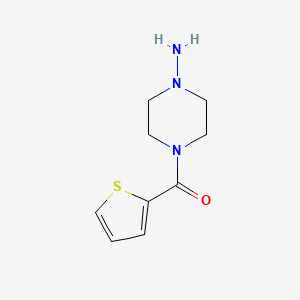
![4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulphonamide](/img/structure/B8320119.png)
